3-(Boc-Amino)-3-phenylpropionic acid
Overview
Description
3-(Boc-Amino)-3-phenylpropionic acid is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . It was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . In addition, the Boc group is stable towards most nucleophiles and bases .Scientific Research Applications
Synthesis of β-Amino Acids
3-Aminopropionic acids, a category including 3-(Boc-Amino)-3-phenylpropionic acid, are synthesized via a one-pot method, beneficial for medicinal and pharmaceutical applications due to their biological activity (Tan & Weaver, 2002).
Intermediate in Pharmaceutical Synthesis
Enantiomerically pure forms of 3-Amino-3-phenylpropionic acid are used as intermediates in pharmaceutical synthesis. Innovative methods have been developed to produce these compounds using microorganisms (Kawasaki et al., 2006).
Production of Phenylpropionic Acids
A biocatalytic cascade has been developed for synthesizing phenylpropionic acids, including 3-(Boc-Amino)-3-phenylpropionic acid, from simple phenols. This method offers an efficient approach for producing diverse phenylpropionic acids with high enantioselectivity (Wang et al., 2019).
Gastric Acid Inhibitory Action
Research on the structural GABA analogue, 3-amino-3-phenylpropionic acid, has shown its potential in suppressing gastric acid secretion, indicating its relevance in gastrointestinal studies (Hara et al., 1990).
Asymmetric Biocatalysis
Studies on S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, have explored its biocatalytic synthesis using specific microorganisms, highlighting its role in producing enantiopure compounds for drug research (Li et al., 2013).
Future Directions
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373558 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-Amino)-3-phenylpropionic acid | |
CAS RN |
14676-01-8 | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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